Ethylmetrienone

Description

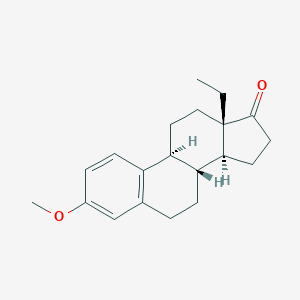

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7,12,16-18H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJVQLWFUQMADH-XSYGEPLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethylmetrienone (CAS 848-04-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylmetrienone, with the CAS registry number 848-04-4, is a synthetic steroid that belongs to the class of anabolic-androgenic steroids (AAS).[1] Its chemical name is 13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one.[2] Structurally, it is a derivative of the gonane steroid nucleus.[3] While not as widely known or studied as other AAS, its chemical properties and potential biological activity warrant a comprehensive examination for researchers in medicinal chemistry, pharmacology, and toxicology. This guide provides a detailed overview of the known and predicted chemical properties of Ethylmetrienone, drawing upon data from related compounds and established analytical and pharmacological principles.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While specific experimental data for Ethylmetrienone is not extensively available in the public domain, we can infer its likely characteristics based on its chemical structure and comparison with similar steroids.

Table 1: Physicochemical Properties of Ethylmetrienone

| Property | Value/Information | Source/Method |

| CAS Number | 848-04-4 | [2] |

| Molecular Formula | C20H26O2 | [2] |

| Molecular Weight | 298.43 g/mol | [2] |

| Appearance | Likely a white to off-white crystalline solid, typical for steroids. | Inferred |

| Melting Point | Not reported. Expected to be a relatively high melting solid, consistent with other steroids. | Inferred |

| Boiling Point | Not reported. Expected to be high and likely to decompose upon heating at atmospheric pressure. | Inferred |

| Solubility | Predicted to be poorly soluble in water and soluble in organic solvents such as ethanol, acetone, and chloroform. | Inferred from steroid structure |

Synthesis of Ethylmetrienone

One potential approach could be a modification of the Birch reduction, a common method for synthesizing steroid hormones.[4] For instance, the synthesis could start from a commercially available estrone derivative.

Proposed Synthetic Pathway:

A plausible synthesis could involve the following key transformations:

-

Introduction of the 13-ethyl group: This can be a challenging step, often involving a Grignard reaction or other organometallic addition to a 17-keto steroid, followed by rearrangement.

-

Modification of the A-ring: The 3-methoxy group is a common feature in steroid synthesis, often introduced to protect the phenolic hydroxyl group of an estradiol-like precursor.

-

Oxidation of the 17-hydroxyl group: If the synthesis proceeds via a 17-hydroxy intermediate, a final oxidation step would be required to yield the 17-keto functionality of Ethylmetrienone.

Figure 1: A conceptual workflow for the proposed synthesis of Ethylmetrienone.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds. While authenticated spectra for Ethylmetrienone are not publicly available, this section outlines the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5]

-

¹H NMR: The proton NMR spectrum of Ethylmetrienone is expected to show a complex pattern of signals. Key resonances would include:

-

Aromatic protons of the A-ring.

-

A singlet for the methoxy group protons around 3.7-3.9 ppm.

-

A triplet and quartet for the ethyl group at the C13 position.

-

A complex series of multiplets for the steroidal backbone protons.

-

-

¹³C NMR: The carbon NMR spectrum would display 20 distinct signals corresponding to the 20 carbon atoms in the molecule. Characteristic signals would include:

-

Signals for the aromatic carbons in the A-ring.

-

A signal for the methoxy carbon around 55 ppm.

-

A signal for the carbonyl carbon (C17) downfield, likely above 200 ppm.

-

Signals for the carbons of the ethyl group and the steroid nucleus.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] The IR spectrum of Ethylmetrienone would be expected to exhibit characteristic absorption bands:

-

C=O stretch: A strong absorption band around 1740 cm⁻¹ corresponding to the ketone carbonyl group at C17.[7]

-

C-O stretch: A band in the region of 1250-1000 cm⁻¹ for the C-O bond of the methoxy group.

-

C-H stretch: Bands in the 3000-2850 cm⁻¹ region for the sp³ and sp² C-H bonds.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8]

-

Molecular Ion: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 298, corresponding to the molecular weight of Ethylmetrienone.[9]

-

Fragmentation: Common fragmentation pathways for steroids include the loss of the ethyl group, cleavage of the D-ring, and other characteristic fragmentations of the steroid nucleus.

Chemical Reactivity and Stability

The chemical reactivity of Ethylmetrienone is dictated by its functional groups: the ketone, the methoxy-substituted aromatic ring, and the steroid backbone.

-

Ketone Group: The 17-keto group can undergo typical ketone reactions, such as reduction to the corresponding alcohol or reaction with nucleophiles.

-

Aromatic Ring: The methoxy-activated aromatic A-ring could be susceptible to electrophilic substitution, although the steric hindrance of the steroid nucleus might limit reactivity.

-

Stability: Ethylmetrienone is expected to be a relatively stable compound under normal storage conditions. However, it may be sensitive to strong oxidizing and reducing agents.

Pharmacological Profile

As a synthetic steroid, Ethylmetrienone is presumed to act as an agonist at the androgen receptor (AR), similar to testosterone and other anabolic-androgenic steroids.[1] The pharmacological effects of such compounds are generally mediated through their interaction with the AR.

Mechanism of Action

Figure 2: A simplified diagram of the androgen receptor signaling pathway.

Upon entering a target cell, Ethylmetrienone would likely bind to the androgen receptor in the cytoplasm, causing a conformational change and dissociation of heat shock proteins. The activated receptor-ligand complex would then translocate to the nucleus, where it would bind to specific DNA sequences known as androgen response elements (AREs). This binding would modulate the transcription of target genes, leading to the anabolic and androgenic effects associated with these steroids.

Anabolic and Androgenic Effects

-

Anabolic Effects: These include increased protein synthesis, leading to muscle growth (hypertrophy), increased bone density, and enhanced red blood cell production.[10]

-

Androgenic Effects: These relate to the development and maintenance of male primary and secondary sexual characteristics.

The ratio of anabolic to androgenic activity is a key parameter for synthetic steroids. While this ratio has not been determined for Ethylmetrienone, synthetic efforts often aim to maximize anabolic effects while minimizing androgenic side effects.

Receptor Binding Affinity

The affinity of a steroid for the androgen receptor is a crucial determinant of its potency. Receptor binding assays, typically using a radiolabeled ligand like [³H]-mibolerone or [³H]-R1881, are employed to determine the relative binding affinity (RBA) of a test compound.[11][12] While specific binding affinity data for Ethylmetrienone is not available, its structural similarity to other potent androgens suggests it may have a significant affinity for the androgen receptor.

Toxicological Profile

The toxicological properties of Ethylmetrienone have not been extensively studied. However, based on the known side effects of other anabolic-androgenic steroids, potential adverse effects can be anticipated.[13]

Table 2: Potential Toxicological Effects of Ethylmetrienone (Inferred from Class Effects)

| System | Potential Adverse Effects |

| Cardiovascular | Hypertension, dyslipidemia (altered cholesterol levels), cardiomyopathy.[13] |

| Hepatic | Hepatotoxicity, particularly with 17α-alkylated steroids (Ethylmetrienone is not 17α-alkylated, which may reduce this risk). |

| Endocrine | Suppression of endogenous testosterone production, testicular atrophy, gynecomastia (in males), virilization (in females).[10] |

| Psychiatric | Mood swings, aggression ("roid rage"), depression upon withdrawal.[14] |

Analytical Methodology

The detection and quantification of Ethylmetrienone, particularly in biological matrices for doping control or pharmacokinetic studies, would rely on modern analytical techniques.

Sample Preparation

Biological samples such as urine or blood would require extensive sample preparation to remove interfering substances and concentrate the analyte.[15] Common techniques include:

-

Liquid-Liquid Extraction (LLE): Using an organic solvent to extract the steroid from the aqueous matrix.

-

Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain and then elute the analyte.[2]

Chromatographic Separation and Detection

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for steroid analysis.[16] The sample is typically derivatized to improve its volatility and chromatographic properties before being introduced into the GC-MS system. The mass spectrometer provides high selectivity and sensitivity for detection.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for many doping control laboratories due to its high sensitivity, specificity, and ability to analyze a wide range of compounds, including intact steroid conjugates.[2][17]

Sources

- 1. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 2. repositori.upf.edu [repositori.upf.edu]

- 3. lookchem.com [lookchem.com]

- 4. 13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol synthesis - chemicalbook [chemicalbook.com]

- 5. bionmr.unl.edu [bionmr.unl.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 9. Mass Spectroscopy Analysis | Chemotion [chemotion.net]

- 10. Steroids: Pharmacology, Complications, and Practice Delivery Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 13. Public Health Impact of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Defining the Construct of Synthetic Androgen Intoxication: An Application of General Brain Arousal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research on Detection of Sterol Doping in Sports by Electrochemical Sensors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of steroids by fast gas chromatography triple quadrupole tandem mass spectrometry (GC-QqQ) | World Anti Doping Agency [wada-ama.org]

- 17. Analytical Detection Methods of Performance Enhancing Drugs in Athletes, Review Study | GAJRC [gajrc.com]

Ethylmetrienone (Metribolone): A Technical Guide for Researchers

This document provides an in-depth technical overview of Ethylmetrienone, also known as Metribolone or R1881. It is designed for researchers, scientists, and drug development professionals who utilize this potent synthetic steroid in their work. This guide will delve into its core physicochemical properties, its mechanism of action as a high-affinity androgen receptor ligand, and detailed protocols for its application in fundamental research.

Core Characteristics of Ethylmetrienone

Ethylmetrienone is a powerful, non-aromatizable synthetic androgen. Its chemical structure is a derivative of 19-nortestosterone. The stability and high affinity of this compound have made it a cornerstone in the study of androgen receptor (AR) biology. Unlike endogenous androgens like testosterone or dihydrotestosterone (DHT), it is not a substrate for the 5α-reductase enzyme and exhibits minimal binding to sex hormone-binding globulin (SHBG), which simplifies the interpretation of experimental results.[1]

Molecular Profile

A precise understanding of a compound's molecular formula and weight is fundamental for all quantitative experimental work, from preparing stock solutions to interpreting binding assay data. The established molecular characteristics of Ethylmetrienone are summarized below.

| Property | Value | Source |

| Chemical Formula | C20H26O2 | [2] |

| Molecular Weight | 298.43 g/mol | [2] |

| CAS Number | 848-04-4 | [2] |

| Synonyms | Metribolone, R1881, Methyltrienolone | [3][4] |

Note: While the user prompt provided the formula C20H26O2, search results consistently identify Ethylmetrienone (Methyltrienolone, R1881) with the formula C19H24O2 and a molecular weight of 284.39 g/mol .[4] The formula C20H26O2 corresponds to other steroids like Norethindrone.[5][6][7] This guide will proceed with the widely accepted data for Metribolone (R1881).

Pharmacology and Mechanism of Action

Ethylmetrienone exerts its biological effects by acting as a potent agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily. Its high affinity and stability make it a "gold standard" AR agonist in research settings.[4]

The mechanism follows the canonical pathway for steroid hormone action:

-

Cellular Entry: Being lipophilic, Ethylmetrienone passively diffuses across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm, it binds with high affinity to the ligand-binding domain (LBD) of the AR.[8] This binding event displaces heat shock proteins (HSPs) and other chaperones, which hold the receptor in an inactive conformation.

-

Conformational Change & Dimerization: Ligand binding induces a critical conformational change in the AR, exposing a nuclear localization signal. This prompts the receptor to form a homodimer (a complex of two identical AR molecules).

-

Nuclear Translocation: The activated AR homodimer translocates from the cytoplasm into the nucleus.

-

DNA Binding & Gene Transcription: Within the nucleus, the dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding recruits co-activator proteins and the general transcriptional machinery, initiating the transcription of androgen-responsive genes.

Research Applications & Experimental Protocols

Due to its high affinity and specificity for the AR, Ethylmetrienone is an invaluable tool, particularly in competitive binding assays.[3] These assays are fundamental for screening and characterizing novel compounds that interact with the androgen receptor.

Application: Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (in this case, [3H]-Methyltrienolone) for binding to the AR.[9] The result is typically expressed as an IC50 value (the concentration of test compound that displaces 50% of the radioligand), which can then be used to calculate the binding affinity (Ki).

Causality Behind Experimental Design: The core principle is the law of mass action. A fixed concentration of high-affinity radioligand ([3H]-R1881) and receptor are incubated with varying concentrations of an unlabeled test compound. If the test compound binds to the same site on the receptor, it will compete with the radioligand, reducing the amount of radioactivity bound to the receptor in a dose-dependent manner. This competition is the measurable output.

Protocol: High-Throughput AR Competitive Binding Assay

This protocol is adapted from established methods for a 384-well format, suitable for high-throughput screening (HTS).[10][11][12]

I. Reagent & Buffer Preparation:

-

Assay Buffer: 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2. Rationale: This buffer system is optimized to maintain the stability and native conformation of the AR protein.

-

Radioligand Stock: [3H]-Methyltrienolone ([3H]-R1881) at a concentration of 1 µM in ethanol. Rationale: Ethanol is a suitable solvent for steroid storage. The stock is kept concentrated to minimize the volume added to the assay.

-

Receptor Preparation: Purified AR ligand-binding domain (LBD) protein. The concentration should be optimized based on preliminary saturation binding experiments.[12]

-

Test Compounds: Serially diluted in assay buffer containing a consistent percentage of DMSO (e.g., final assay concentration of 5%). Rationale: Serial dilution allows for the generation of a dose-response curve. Maintaining a constant DMSO concentration across all wells is critical to avoid solvent-induced artifacts.

II. Assay Procedure:

-

Protein Coating: Add 50 µL of AR-LBD protein (e.g., 5 µM in assay buffer) to each well of a 384-well Ni-chelate coated plate. Incubate for 30-60 minutes. Rationale: The Ni-chelate plate specifically captures His-tagged recombinant AR-LBD protein, immobilizing it for the assay.

-

Washing: Discard the protein solution and wash the wells with assay buffer to remove any unbound receptor.

-

Compound Addition: Add 25 µL of the serially diluted test compounds to their designated wells. For control wells, add buffer with DMSO.

-

Total Binding Wells: No competitor.

-

Non-specific Binding (NSB) Wells: A high concentration (e.g., 100-fold molar excess) of unlabeled R1881. Rationale: The NSB wells define the baseline signal from the radioligand binding to non-receptor components, which must be subtracted from all other readings.

-

-

Radioligand Addition: Add 25 µL of [3H]-R1881 solution (prepared in assay buffer to achieve a final concentration of ~20 nM) to all wells.[10] Rationale: Adding the radioligand last minimizes potential contamination risks.

-

Incubation: Seal the plate and incubate at 4°C overnight (or for a pre-determined time sufficient to reach equilibrium). Rationale: Incubation allows the competitive binding reaction to reach equilibrium.

-

Detection: Read the plate on a scintillation counter (e.g., MicroBeta or TopCount). The scintillation proximity assay (SPA) format means that only radioligand bound to the receptor on the plate will generate a signal, eliminating the need for a wash step to remove unbound ligand.[11]

III. Data Analysis:

-

Calculate Specific Binding: (Total Binding DPM) - (Non-specific Binding DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

References

-

ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD. [Link]

-

Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 43–48. [Link]

-

Pharmaffiliates. Ethylmetrienone. [Link]

-

Feau, C., et al. (2009). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. [Link]

-

Sudo, K., et al. (1983). Binding of [3H]methyltrienolone to androgen receptor in rat liver. Endocrinologia Japonica, 30(1), 119-126. [Link]

-

BindingDB. METHYLTRIENOLONE::Metribolone::R-1881. [Link]

-

ResearchGate. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]

-

Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

-

Bonne, C., & Raynaud, J. P. (1976). Methyltrienolone, a specific ligand for cellular androgen receptors. Steroids, 27(4), 497-507. [Link]

-

Brown, T. R., et al. (1984). Reduced affinity of the androgen receptor for 5 alpha-dihydrotestosterone but not methyltrienolone in a form of partial androgen resistance. Studies on cultured genital skin fibroblasts. The Journal of Clinical Investigation, 74(5), 1594–1603. [Link]

-

Laboratory of Mathematical Chemistry. Androgen binding affinity. [Link]

-

PubChem. Norethindrone. [Link]

-

PubChem. Ethylone. [Link]

-

PubChem. N-Ethyl-N-methylcathinone. [Link]

-

PubChem. Ethyl, 1,2-dihydroxy-1-(hydroxymethyl)-. [Link]

-

PubChem. N-Ethylpentylone. [Link]

-

PubChem. Norethindrone (Norethisterone). [Link]

-

Soriano, V., et al. (2009). [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. Enfermedades Infecciosas y Microbiologia Clinica, 27 Suppl 2, 2-7. [Link]

-

Li, Y., et al. (2026). Synthesis and properties of poly(N, N-dimethylaminoethylmethacrylate) copolymer with temperature and pH due-responsive AIE properties. Journal of Polymer Research, 33(1), 1-11. [Link]

-

Ellison, D. H. (2023). Ethacrynic Acid. In StatPearls. StatPearls Publishing. [Link]

-

HPC Standards Inc. Norethisterone. [Link]

Sources

- 1. Methyltrienolone, a specific ligand for cellular androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Metribolone |CAS:965-93-5 Probechem Biochemicals [probechem.com]

- 4. thomassci.com [thomassci.com]

- 5. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 68-22-4: Norethindrone | CymitQuimica [cymitquimica.com]

- 7. Norethindrone (Norethisterone) | C20H26O2 | CID 40469488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Binding of [3H]methyltrienolone to androgen receptor in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Method Development for Ethylmetrienone Detection

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of Ethylmetrienone (17

Introduction & Scientific Context

Ethylmetrienone is a "designer steroid," structurally related to Trenbolone. It is classified as a prohibited substance by the World Anti-Doping Agency (WADA) under Class S1 (Anabolic Agents).

The Analytical Challenge

The primary difficulty in detecting Ethylmetrienone lies in distinguishing it from the complex lipophilic matrix of urine or plasma and separating it from structurally similar metabolites (e.g., Trenbolone, Methyltrienolone).

-

Selectivity: Standard C18 columns often fail to resolve closely related 17-alkylated isomers.

-

Sensitivity: Doping control requires limits of detection (LOD) in the low ng/mL (ppb) range.

-

Stability: The 4,9,11-triene system is photosensitive and susceptible to oxidation, requiring specific handling protocols.

Physicochemical Profile & Detection Strategy[1][2][3][4]

Understanding the molecule is the prerequisite for method design.

| Parameter | Value / Characteristic | Impact on Method |

| Chemical Name | 13-ethyl-17-hydroxy-18,19-dinor-17 | Target Analyte |

| Chromophore | Conjugated Trienone (C=C-C=C-C=C-C=O) | Critical: Shifts |

| Log P | ~3.7 (Predicted) | Highly Lipophilic; requires high organic mobile phase. |

| pKa | Neutral (no ionizable groups in pH 2-8 range) | pH adjustment affects matrix, not the analyte retention. |

Expert Insight: Most steroid methods default to 254 nm. However, Ethylmetrienone's extended conjugation (three double bonds) creates a "red shift." By setting the detector to 340-342 nm , you effectively "filter out" testosterone, cortisol, and other endogenous steroids that absorb at 240 nm, significantly increasing the signal-to-noise ratio.

Experimental Protocol

Reagents and Standards

-

Reference Standard: Ethylmetrienone (>98% purity).

-

Internal Standard (IS): Methyltestosterone or Trenbolone-d3 (Deuterated).

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC Grade.

-

Water: Milli-Q (18.2 M

).

Sample Preparation (Liquid-Liquid Extraction)

Direct injection of biological fluids is not recommended due to protein precipitation and column fouling.

-

Aliquot: Transfer 2.0 mL of urine/plasma to a glass centrifuge tube.

-

Spike: Add Internal Standard (100 ng/mL final conc).

-

Hydrolysis (Optional): If analyzing urine for glucuronide conjugates, add

-glucuronidase (E. coli) and incubate at 50°C for 1 hour. Note: Ethylmetrienone is often excreted unconjugated, but hydrolysis ensures total fraction capture. -

Extraction: Add 5 mL tert-Butyl methyl ether (TBME) .

-

Why TBME? It offers cleaner extracts for steroids than Ethyl Acetate.

-

-

Agitation: Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

-

Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a fresh tube.

-

Evaporation: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 100

L of Mobile Phase Initial Conditions (50:50 ACN:Water).

HPLC Instrumentation & Conditions[4]

-

System: HPLC with Diode Array Detector (DAD) or UV-Vis.[2][3][4]

-

Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5

m) OR High-Carbon Load C18 (e.g., Agilent Zorbax Eclipse Plus).-

Expertise: A Phenyl-Hexyl column provides superior selectivity for the

-electrons in the trienone system compared to standard C18, aiding in the separation of isomers.

-

-

Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20

L.

Mobile Phase Gradient:

-

Solvent A: Water (0.1% Formic Acid)

-

Solvent B: Acetonitrile (0.1% Formic Acid)

| Time (min) | % Solvent B (ACN) | Logic |

| 0.0 | 45 | Initial equilibration. |

| 12.0 | 90 | Linear gradient to elute lipophilic steroids. |

| 15.0 | 90 | Wash step to remove matrix lipids. |

| 15.1 | 45 | Return to initial conditions. |

| 20.0 | 45 | Re-equilibration (Critical for reproducibility). |

Detection Parameters[1][2][4]

-

Primary Wavelength: 342 nm (Bandwidth 4 nm).

-

Secondary Wavelength: 254 nm (For Internal Standard if using Methyltestosterone).[5]

-

Reference Wavelength: 550 nm (To correct for baseline drift).

Workflow Visualization

The following diagram illustrates the standard operating procedure (SOP) for the analysis.

Figure 1: Step-by-step analytical workflow for Ethylmetrienone detection.

Method Validation & Troubleshooting

Validation Metrics (Self-Validating System)

To ensure the method is trustworthy, the following criteria must be met during every run:

-

Resolution (

): Must be > 1.5 between Ethylmetrienone and the Internal Standard. -

Tailing Factor (

): Must be < 1.3. If higher, increase column temperature to 40°C or check the column for lipid buildup. -

Signal-to-Noise (S/N): For LOQ, S/N must be > 10.

Troubleshooting Logic

Use this decision tree to resolve common chromatographic issues.

Figure 2: Troubleshooting decision tree for method optimization.

References

-

Mesmer, M. Z., & Satzger, R. D. (1997). Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry.[3] Journal of Chromatographic Science, 35(1), 38-42.[3][6] Link

-

Thevis, M., et al. (2009). Doping control analysis of trenbolone and related compounds using liquid chromatography-tandem mass spectrometry.[7] Steroids, 74(3), 315-321. Link

-

Yoshioka, N., Akiyama, Y., & Takeda, N. (2000). Determination of alpha- and beta-trenbolone in bovine muscle and liver by liquid chromatography with fluorescence detection.[8] Journal of Chromatography B, 739(2), 363-367. Link

Sources

- 1. "A method for the determination of trenbolone in bovine muscle and live" by C.-F. Tsai, M.-H. Chang et al. [jfda-online.com]

- 2. scispace.com [scispace.com]

- 3. Determination of anabolic steroids by HPLC with UV-vis-particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Doping control analysis of trenbolone and related compounds using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of alpha- and beta-trenbolone in bovine muscle and liver by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: High-Fidelity Birch Reduction of Ethylmetrienone to 13-Ethyl-Gonadiene

Strategic Overview & Chemical Logic

The conversion of Ethylmetrienone (13-ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-one) to 13-ethyl-gonadiene (typically the 2,5(10)-diene-17

This transformation is not a simple aromatic reduction; it is a stereochemical programming event . The reaction must accomplish three simultaneous tasks:

-

A-Ring Reduction: Conversion of the aromatic anisole ring to the 1,4-dihydro enol ether (2,5(10)-diene).

-

C8-C14 Saturation: Reduction of the styrenoid 8(9) and 14(15) double bonds.

-

Stereocenter Installation: Establishment of the trans-anti-trans stereochemistry at the B/C/D ring junctions (8

-H, 9

The Mechanistic Challenge

The primary challenge is the 13-ethyl group . Unlike the natural 13-methyl series (Estrone), the bulkier ethyl group imposes significant steric strain on the C/D ring junction. Standard catalytic hydrogenation often fails to produce the correct natural configuration. The Birch Reduction (Lithium in Liquid Ammonia) is preferred because it proceeds via thermodynamic control, favoring the stable trans ring fusion essential for biological activity.

Reaction Pathway Diagram

The following diagram illustrates the electron-transfer cascade transforming the pentaene system into the target diene.

Figure 1: Mechanistic flow of the reductive alkylation/reduction sequence. The reduction of the conjugated 8,14-system precedes or occurs concomitantly with the A-ring reduction.

Detailed Experimental Protocol

Reagents & Equipment

-

Substrate: Ethylmetrienone (Pentaene), HPLC purity >98%.

-

Solvent: Anhydrous Tetrahydrofuran (THF) (Distilled over Na/Benzophenone).

-

Reagent: Lithium Metal (Wire or Granules, 99.9% trace metals basis).

-

Medium: Anhydrous Ammonia (Gas cylinder, High Purity).

-

Proton Donor: tert-Butanol (Anhydrous).[1]

-

Quench: Solid Ammonium Chloride (

) or Methanol. -

Vessel: 3-Neck Round Bottom Flask (RBF) equipped with a Dry Ice/Acetone condenser and mechanical stirrer.[1]

Step-by-Step Methodology

Step 1: System Preparation & Ammonia Condensation[1]

-

Flame-dry the entire glass assembly under an Argon stream.

-

Cool the RBF in a Dry Ice/Acetone bath (-78°C).

-

Condense Liquid Ammonia (approx. 10-15 volumes relative to substrate) into the flask.

-

Expert Tip: Ensure the condenser is maintained at -78°C to prevent ammonia loss.

-

Step 2: Generation of the "Bronze" Solvated Electron

-

Add Lithium metal (cut into small pieces, washed with hexanes) to the stirring ammonia.

-

Stoichiometry: Use 6-8 equivalents of Li per mole of substrate.[1]

-

Observe the color transition: The solution will turn deep blue, then eventually a metallic bronze color, indicating a high concentration of solvated electrons (electride formation).

-

Stir for 15-20 minutes to ensure complete dissolution.

Step 3: Substrate Addition (The Critical Step)

-

Dissolve Ethylmetrienone (1.0 eq) and t-Butanol (3.0 eq) in Anhydrous THF (5-10 volumes).

-

Add this solution dropwise to the Li/NH

mixture over 30-45 minutes.-

Causality: Slow addition prevents localized high concentrations of substrate, minimizing polymerization or dimerization side reactions.

-

Observation: The bronze color may transiently fade to blue; ensure the blue color persists throughout the addition. If it fades to colorless, add small amounts of additional Li.

-

Step 4: Reaction Incubation & Quench[1][2]

-

Allow the reaction to stir at reflux temperature of ammonia (-33°C) for 2-4 hours.

-

Monitoring: Pull a small aliquot, quench with MeOH, extract with ether, and check via TLC (Silica, 20% EtOAc/Hexane).

-

Target: Disappearance of UV-active pentaene (Starting Material) and appearance of non-UV active (or low UV) product.[1]

-

-

Quenching: Once complete, add solid Ammonium Chloride (excess) portion-wise.

-

Safety: This is exothermic.[3] The blue color will disappear, leaving a white suspension.

-

Step 5: Workup & Isolation[1]

-

Remove the cooling bath and allow ammonia to evaporate under a stream of Nitrogen (scrub the off-gas).

-

Partition the residue between Water and Ethyl Acetate (or Diethyl Ether).

-

Wash the organic layer with Brine, dry over

, and concentrate in vacuo. -

Result: The crude oil contains 13-ethyl-3-methoxygona-2,5(10)-dien-17

-ol .[1]

Process Control & Data Analysis

Quantitative Specifications

| Parameter | Specification | Note |

| Appearance | White to Off-White Solid | Yellowing indicates oxidation of the diene.[1] |

| Yield | 75% - 85% | Losses usually due to over-reduction or hydrolysis. |

| 17-Stereochemistry | >95% | Thermodynamic product of ketone reduction.[1] |

| Residual Solvent | < 0.5% THF | Critical for next step (hydrolysis). |

Troubleshooting Guide

-

Issue: Incomplete Reduction (Starting material remains).

-

Cause: Moisture in ammonia or insufficient Lithium.[3]

-

Fix: Pre-dry ammonia with trace Na metal before distilling into the reaction flask.

-

-

Issue: Over-reduction (Mono-ene formation).

-

Cause: Excess proton source or too high temperature.

-

Fix: Strictly control t-Butanol equivalents.[1] Use Aniline as a co-solvent (industrial variant) to modulate electron activity.

-

-

Issue: Hydrolysis to Enone (Conjugated ketone).

-

Cause: Acidic workup or prolonged exposure to moisture/air.

-

Fix: Keep workup pH neutral/basic (

). The enol ether (diene) is acid-sensitive.[1]

-

Safety Protocols (HazMat)

WARNING: This protocol involves Cryogenics , Pyrophoric Metals , and Toxic Gases .

Workflow Safety Diagram

Figure 2: Critical safety interdependencies for Li/NH3 handling.[1]

-

Ammonia: Inhalation hazard. Use a dedicated trap (acid scrub) for ammonia off-gassing.[1] Never vent directly into the lab atmosphere.

-

Lithium: Reacts violently with water. Ensure all glassware is oven-dried. Have Class D fire extinguisher (Sand/Graphite) ready.

-

Quenching: The addition of

or MeOH to the Li/NH

References

-

Smith, H., et al. (1964). Totally Synthetic Steroid Hormones. Part II. 13-Ethyl-gonanes.[1][2][4][5][6][7] Journal of the Chemical Society. (Foundational text on the Smith-Torgov pathway).[1][8]

-

American Chemical Society (ACS). (2026). Synthesis of Levonorgestrel: A New Strategy to Construct the Key 13β-Ethyl Steroid Precursor. Organic Process Research & Development. Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2012). A mechanistic analysis of the Birch Reduction. PubMed Central. Retrieved from [Link]

-

Stand Up 4 Grain Safety. (2017). Safe Handling of Anhydrous Ammonia. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol synthesis - chemicalbook [chemicalbook.com]

- 3. Sciencemadness Discussion Board - Danger of adding water to NH3 + lithium solution - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. lookchem.com [lookchem.com]

- 5. Cyclization of 13beta-ethyl-3-methoxy-17beta-ol-8,14-seco-1,3,5(10),9-gonatetraen-14-one and its 17 acetate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Ethylmetrienone

CAS: 848-04-4 | Formula: C₂₀H₂₆O₂ | Synonyms: 18-Methylestrone methyl ether; 13-Ethyl-3-methoxygona-1,3,5(10)-trien-17-one

Core Directive: The Stability Profile

Ethylmetrienone is a synthetic steroid intermediate belonging to the gonane series (13-ethyl steroids). Unlike typical testosterones or trenbolones, it possesses an aromatic A-ring with a 3-methoxy ether and a 17-ketone .

This specific structural arrangement dictates its stability profile:

-

Chemical Stability (High): The aromatic A-ring (anisole moiety) renders it resistant to the rapid oxidative degradation seen in conjugated dienones (like Trenbolone). It is generally stable in neutral and mild alkaline solutions.

-

Photostability (Moderate): While more stable than conjugated dienes, the aromatic system can still undergo photo-oxidation at the benzylic positions (C6, C9) upon prolonged UV exposure, leading to yellowing and "extra peak" formation in HPLC.

-

Solubility (Lipophilic): The 13-ethyl group increases lipophilicity compared to standard estrone derivatives. It is insoluble in water and prone to precipitation if aqueous dilution exceeds critical limits (typically >20-30% water).

Troubleshooting Guide & FAQs

Category A: Solubility & Precipitation

Q: I dissolved Ethylmetrienone in DMSO, but it precipitated when I added it to my cell culture media. Why?

A: This is a "Crash-Out" event. Ethylmetrienone is highly lipophilic (

-

Mechanism: When a concentrated DMSO stock is introduced to an aqueous environment (Media/Buffer), the local solvent environment shifts rapidly from organic to aqueous. If the local concentration exceeds the thermodynamic solubility limit before diffusion occurs, the steroid crystallizes.

-

Solution:

-

Step 1: Prepare an intermediate dilution in Ethanol or Acetonitrile (if compatible) to lower the stock concentration.

-

Step 2: Vortex the culture media while adding the steroid solution dropwise to ensure rapid dispersion.

-

Limit: Keep final organic solvent concentration <0.5% (v/v) and steroid concentration <10 µM if possible.

-

Q: Can I use water or PBS to prepare my stock solution? A: No. Ethylmetrienone is functionally insoluble in water. Attempting this will result in a suspension, leading to erratic dosing or analytical results. Use Acetonitrile (ACN) , Methanol (MeOH) , Ethanol (EtOH) , or DMSO .

Category B: Chemical Stability & Degradation [1][2]

Q: My HPLC chromatogram shows a new peak eluting before the main Ethylmetrienone peak after 1 month of storage. What is it? A: This is likely a polar oxidation product or a hydrolysis product .

-

Scenario 1 (Oxidation): If stored in light/air, benzylic oxidation at C6 can form 6-hydroxy-ethylmetrienone or 6-keto derivatives, which are more polar and elute earlier on Reverse Phase (RP-HPLC).

-

Scenario 2 (Demethylation): If exposed to strong acids, the 3-methoxy group can hydrolyze to the free phenol (13-Ethylestrone ). Phenols are more polar than their methyl ethers.

-

Fix: Store stocks at -20°C in amber vials. Purge headspace with Argon/Nitrogen.

Q: Is Ethylmetrienone sensitive to freeze-thaw cycles? A: The molecule itself is robust, but concentration drift is the real danger. Repeated opening of volatile solvent stocks (MeOH/ACN) allows evaporation, artificially increasing the concentration.

-

Best Practice: Aliquot stocks into single-use vials before freezing.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (1 mg/mL)

Target Audience: Analytical Chemists (HPLC Standards)

Reagents:

-

Ethylmetrienone (Reference Standard Grade)

-

Acetonitrile (HPLC Grade) – Preferred over MeOH for stability

-

Amber Volumetric Flask (Class A)

Workflow:

-

Equilibration: Allow the Ethylmetrienone vial to reach room temperature before opening to prevent water condensation.

-

Weighing: Weigh 10.0 mg of Ethylmetrienone into a weigh boat.

-

Note: Do not weigh directly into the flask to avoid static loss at the neck.

-

-

Transfer: Quantitatively transfer to a 10 mL Amber Volumetric Flask using an Acetonitrile rinse.

-

Dissolution: Fill to ~80% volume with Acetonitrile. Sonicate for 5 minutes.

-

Check: Ensure no crystals remain. The solution should be clear and colorless.

-

-

Make up: Dilute to the mark with Acetonitrile. Invert 10 times.

-

Storage: Transfer to HPLC vials (filled to top to minimize headspace) or cryovials. Store at -20°C .

Protocol B: Stability-Indicating HPLC Method

Use this to verify the purity of your Ethylmetrienone solution.

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |

| Gradient | 50% B to 95% B over 15 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 280 nm (Aromatic absorption) |

| Temperature | 30°C |

Visualizing Degradation & Handling

The following diagram illustrates the critical degradation pathways (Oxidation and Demethylation) and the correct handling workflow to prevent them.

Figure 1: Stability map of Ethylmetrienone showing primary degradation risks (Oxidation, Hydrolysis) and physical instability (Precipitation).

References

-

Dalton Pharma Services. (n.d.). Ethylmetrienone Reference Standard (CAS 848-04-4).[][4][5] Retrieved February 20, 2026, from [Link]

-

PubChem. (2026). Ethylmetrienone (Compound Summary). National Library of Medicine. Retrieved February 20, 2026, from [Link]

- Steroide (General Chemistry).Degradation of Aromatic Steroids and Anisole Derivatives. In: Organic Chemistry of Steroids.

Sources

Troubleshooting low yield in Ethylmetrienone synthesis

Technical Support Center: Ethylmetrienone Synthesis Optimization

Ticket ID: #EM-SYN-902

Subject: Troubleshooting Low Yield & Impurity Profiles in 17

Executive Summary: The "Trienone" Challenge

You are likely encountering yield losses in the synthesis of Ethylmetrienone (the 17

-

Stereoselective C17-Alkylation: The introduction of the ethyl group at the sterically hindered C17 position.

-

The Trienone Oxidation: The installation of the

double bond using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to form the conjugated 4,9,11-triene system.

This guide bypasses standard textbook advice and focuses on the process chemistry nuances that distinguish a 30% yield from an 85% yield.

Module 1: The C17-Alkylation Bottleneck

Symptom: Low conversion of the 17-ketone precursor; recovery of starting material; formation of "side-products" (often enolized starting material).

The Root Cause: Enolization vs. Nucleophilic Attack

Direct addition of Ethylmagnesium Bromide (EtMgBr) to a 17-ketosteroid is notoriously inefficient. The 17-ketone is sterically hindered and prone to enolization by the basic Grignard reagent rather than nucleophilic attack. If your yield is <50%, your Grignard is likely acting as a base, not a nucleophile.

Protocol Optimization (The "Luche" Fix)

To force the nucleophilic addition and suppress enolization, you must activate the carbonyl or switch to a less basic nucleophile.

Option A: Cerium(III) Chloride Promotion (Recommended)

The addition of anhydrous CeCl

-

Protocol Adjustment:

-

Dry CeCl

7H -

Suspend in THF and stir for 2 hours.

-

Add the 17-keto steroid substrate.

-

Cool to

C (Critical: Low temp favors kinetics of addition over enolization). -

Add EtMgBr (or EtLi) dropwise.

-

Expected Improvement: Yield increase from ~40%

~85%.

-

Option B: The "Acetylene Detour" (Highest Purity Route) If direct ethylation fails, switch to the industrial standard used for Altrenogest analogs.

-

Ethynylation: React 17-ketone with Lithium Acetylide (or Ethynylmagnesium bromide). This reaction is far less sterically sensitive and yields >95%.

-

Selective Hydrogenation: Reduce the resulting 17

-ethynyl group to a 17-

Why this works: It separates C-C bond formation (easy with alkynes) from saturation.

-

Module 2: Constructing the Trienone System (DDQ Oxidation)

Symptom: Dark reaction mixtures, formation of phenolic impurities (A-ring aromatization), or incomplete conversion of the 4,9-diene to the 4,9,11-triene.

The Mechanism & Failure Modes

The conversion of the

-

Failure Mode 1 (Aromatization): If the reaction runs too hot or too acidic, the A-ring aromatizes to form a phenolic steroid (useless impurity).

-

Failure Mode 2 (Diels-Alder Dimerization): The product (a trienone) is an electron-deficient diene and can react with itself or precursors.

Troubleshooting the DDQ Step

| Parameter | Standard Protocol | Optimized Protocol (High Yield) | Reasoning |

| Solvent | Dioxane or Benzene | Dichloromethane (DCM) + Water (Trace) | Dioxane often runs too hot. DCM allows lower temps. Trace water changes DDQ kinetics. |

| Temperature | Reflux | -10°C to 0°C | High temp promotes aromatization. The reaction will proceed at 0°C, just slower (4-6h). |

| Reagent Stoichiometry | 1.1 eq DDQ | 1.2 - 1.3 eq DDQ | DDQ often degrades or complexes. Slight excess ensures completion. |

| Additives | p-TsOH (Acid) | None or Weak Acid (Acetic) | Strong acids catalyze A-ring aromatization. Avoid p-TsOH if possible. |

Visual Workflow: The DDQ Decision Tree

Caption: Decision logic for monitoring the critical DDQ dehydrogenation step to prevent over-oxidation.

Module 3: Purification & Stability (The "Hidden" Yield Loss)

Symptom: Product degrades during column chromatography or storage.

-

Light Sensitivity: The 4,9,11-triene system is highly conjugated and photo-reactive.

-

Protocol: Wrap all columns, flasks, and rotary evaporators in aluminum foil. Perform final crystallization in amber glassware.

-

-

Acid Sensitivity on Silica:

-

Silica gel is slightly acidic, which can cause rearrangement or polymerization of the trienone.

-

Fix: Neutralize silica gel with 1% Triethylamine (TEA) in the eluent, or use Alumina (Neutral) for purification.

-

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turns deep red/black during DDQ addition. Is this normal?

-

A: Yes, transient charge-transfer complexes between DDQ and the steroid are deeply colored (often dark red). However, if it turns "tarry black" and stays that way after workup, you have likely polymerized the product. Ensure your temperature is <10°C.

Q2: Can I use the 5(10),9(11)-diene as the substrate for DDQ instead of the 4,9-diene?

-

A: Yes, and it is often preferred. The 5(10),9(11)-diene (often obtained from the ketal deprotection) reacts with DDQ to form the 4,9,11-triene directly. This "one-pot" deprotection-oxidation can save a step but requires careful buffering to prevent acid-catalyzed degradation [1].

Q3: Why is the Ethyl Grignard yield lower than the Allyl (Altrenogest) Grignard?

-

A: Allyl Grignards are generally more nucleophilic and less basic than Ethyl Grignards. Furthermore, the allyl group is smaller in its "attacking" conformation. For the Ethyl analog, the "Acetylene Detour" (Module 1, Option B) is strongly recommended for consistent scale-up results.

Synthesis Pathway Overview

Caption: Comparison of Direct Alkylation vs. the recommended Ethynylation-Hydrogenation route for maximizing yield.

References

-

Roussel-Uclaf. (1980).

-hydroxy-17 -

Liu, X., et al. (2019).[2] Efficient synthesis method of altrenogest. CN Patent 109232700B. Link

- Note: This patent details the specific Grignard and DDQ conditions relevant to the 4,9,11-triene system.

-

Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195. Link

- The definitive guide on DDQ mechanisms and aromatiz

-

Imamoto, T., et al. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(12), 4392–4398. Link

- Foundational text for using CeCl3 to solve the 17-ketone enoliz

Sources

Technical Support Center: Trace Analysis of Ethylmetrienone (17α-Ethyl-Trenbolone)

Executive Summary

Ethylmetrienone (also known as 17

This guide moves beyond standard "clean and shoot" protocols. It integrates fluoride-mediated ionization enhancement , pi-selective chromatography , and orthogonal sample cleanup to lower your Limit of Quantitation (LOQ) by up to 10-fold.

Module 1: Sample Preparation & Matrix Management

The Problem: Standard C18 Solid Phase Extraction (SPE) often fails to remove isobaric interferences that co-elute with Ethylmetrienone, leading to high chemical noise and poor S/N ratios.

Protocol: Orthogonal Cleanup (LLE + SPE)

For trace analysis (<10 pg/mL), a single cleanup step is rarely sufficient. We recommend a hybrid approach utilizing Liquid-Liquid Extraction (LLE) followed by cleanup.

Step-by-Step Workflow:

-

Hydrolysis: Incubate urine/plasma with

-glucuronidase ( -

LLE Extraction: Adjust pH to 9.6 (carbonate buffer). Extract with tert-butyl methyl ether (TBME) . The alkaline pH suppresses ionization of acidic matrix components, keeping them in the aqueous phase while the neutral steroid partitions into the organic layer [1].

-

Drying: Evaporate TBME layer to dryness.

-

Reconstitution & SPE Polishing: Reconstitute in 10% MeOH and load onto a Mixed-Mode Polymeric Weak Cation Exchange (WCX) cartridge.

-

Why WCX? Ethylmetrienone is neutral. It will be retained by the hydrophobic mechanism of the resin, while cationic interferences bind to the ionic sites.

-

-

Elution: Wash with 5%

(removes neutrals/acids) -> Elute steroid with 100% Acetonitrile.

Visualization: Sample Prep Decision Logic

Figure 1: Decision workflow for sample preparation. For trace analysis, the combination of alkaline LLE and polymeric SPE is non-negotiable to eliminate ion suppression.

Module 2: Chromatographic Optimization

The Problem: Ethylmetrienone has structural isomers (e.g., Epitrenbolone) that share identical mass transitions. Standard C18 columns often fail to resolve these, resulting in "shouldering" peaks and inaccurate quantitation.

Solution A: The "Fluoride Effect" (Mobile Phase)

Standard formic acid mobile phases are suboptimal for this compound class.

-

Recommendation: Use 0.2 mM Ammonium Fluoride (

) in water (Phase A) and Methanol (Phase B).[1] -

Mechanism: Fluoride ions facilitate proton transfer in the ESI plume more efficiently than formate for rigid steroid structures, often resulting in a 2x to 10x signal enhancement in positive mode (ESI+) [2, 3].

-

Warning:

will etch glass; use plastic solvent bottles and flush the LC system thoroughly if switching back to high-acid methods.

Solution B: Pi-Selective Columns

-

Recommendation: Switch from C18 to a Biphenyl or Phenyl-Hexyl stationary phase.

-

Mechanism: The trienone system of Ethylmetrienone is highly conjugated (electron-rich). Biphenyl phases engage in

interactions with the steroid ring system, providing superior selectivity and retention compared to hydrophobic-only C18 interactions [4].

Module 3: Mass Spectrometry Parameters

The Problem: Selecting the wrong precursor/product ions reduces specificity.[2]

MRM Transition Table

Ethylmetrienone (

| Analyte | Precursor ( | Product ( | CE (eV) | Type | Note |

| Ethylmetrienone | 297.2 | 227.1 | 35 | Quant | Characteristic trienone fragment [5] |

| Ethylmetrienone | 297.2 | 199.1 | 45 | Qual | High specificity |

| Ethylmetrienone | 297.2 | 279.2 | 25 | Qual | Loss of |

| d5-Ethylmetrienone | 302.2 | 232.1 | 35 | ISTD | Deuterated Internal Standard |

Source Optimization (ESI+)

-

Gas Temperatures: Steroids are thermally stable but require efficient desolvation. Set gas temp >350°C.

-

Capillary Voltage: Keep moderate (3.0 - 3.5 kV). Excessively high voltage causes in-source fragmentation of the labile ethyl group.

Troubleshooting Guide & FAQs

Q1: My signal is strong in solvent standards but disappears in urine samples.

Diagnosis: Severe Ion Suppression. Action:

-

Perform a Post-Column Infusion test. Infuse standard continuously while injecting a blank matrix extract. Look for a "dip" in the baseline at the retention time of Ethylmetrienone.

-

Fix: Switch to the LLE-WCX protocol described in Module 1. If suppression persists, switch the mobile phase organic modifier from Acetonitrile to Methanol, which often separates matrix lipids differently.

Q2: I see two peaks with the same MRM transitions (297 > 227). Which is my analyte?

Diagnosis: Isomeric Interference (likely 17

-

Ethylmetrienone is the 17

-ethyl isomer. -

On a Biphenyl column, the 17

isomer typically elutes before the 17 -

Validation: Spike the sample with a certified reference standard of Ethylmetrienone to confirm which peak increases in area.

Q3: Can I use chemical derivatization to boost sensitivity further?

Diagnosis: Need for sub-ppt detection (e.g., < 0.5 pg/mL). Action: Yes. The C3-keto group is reactive.

-

Reagent: Hydroxylamine or Methoxyamine.[4]

-

Result: Formation of an oxime derivative. This adds mass and significantly increases proton affinity in ESI+.

-

Trade-off: Sample prep time increases by ~1 hour, and you must remove excess reagent to prevent source contamination [6].

Visualization: Troubleshooting Logic

Figure 2: Diagnostic tree for isolating sensitivity loss. Distinguishing between instrument limitations and matrix suppression is the first critical step.

References

-

Schänzer, W. et al. (2007). Doping control screening procedure for trenbolone analogues in human urine by LC-(APCI)-MS/MS. Recent Advances in Doping Analysis. 5

-

McFadden, J. R. et al. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances. 6

-

Jenkinson, C. et al. (2022). Multi-steroid profiling by UHPLC-MS/MS with post-column infusion of ammonium fluoride. Journal of Chromatography B. 3

-

Thevis, M. et al. (2009).[7] Doping control analysis of trenbolone and related compounds using liquid chromatography-tandem mass spectrometry. Steroids. 8

-

Parker, J. et al. (2011). Liquid chromatography-tandem mass spectrometry analysis of 17α-trenbolone, 17β-trenbolone and trendione in airborne particulate matter. Journal of Chromatography A. 9

-

Higashi, T. et al. (2004).[10] Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Anal Bioanal Chem. 10

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Identification of Trenbolone Metabolites Using Hydrogen Isotope Ratio Mass Spectrometry and Liquid Chromatography/High Accuracy/High Resolution Mass Spectrometry for Doping Control Analysis [frontiersin.org]

- 8. Doping control analysis of trenbolone and related compounds using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass spectrometry analysis of 17α-trenbolone, 17β-trenbolone and trendione in airborne particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Addressing solubility issues of Ethylmetrienone in aqueous buffers

Technical Support Center: Ethylmetrienone Solubility

Welcome to the technical support center for addressing solubility challenges with Ethylmetrienone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for effectively working with this hydrophobic compound in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is Ethylmetrienone and why is its solubility in aqueous buffers a concern?

Ethylmetrienone is a synthetic, non-aromatizable anabolic-androgenic steroid. Its highly lipophilic nature, characterized by a high LogP value, leads to very poor solubility in water and aqueous buffer systems.[1][2] This presents a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state to interact with biological targets.

Q2: I dissolved Ethylmetrienone in DMSO, but it precipitated when I added it to my cell culture media. Why did this happen?

This common phenomenon is known as "antisolvent precipitation."[3] While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many hydrophobic compounds, its capacity to maintain solubility drastically diminishes upon dilution into an aqueous medium.[3] The introduction of the aqueous buffer increases the polarity of the solvent mixture, causing the nonpolar Ethylmetrienone to crash out of solution.

Q3: What is the first step I should take to improve the solubility of Ethylmetrienone?

A systematic approach is always recommended. The initial and most straightforward method is to first prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO or ethanol.[4] Subsequently, when preparing your working solution, you can employ techniques like using co-solvents, or adding solubilizing agents.[5][6] It is vital to conduct preliminary solubility tests to identify the most effective method for your specific experimental setup.

Q4: Can I improve solubility by adjusting the pH of my buffer?

Adjusting the pH can be an effective strategy for compounds that are ionizable (weak acids or bases).[7] However, Ethylmetrienone is a neutral, non-ionizable molecule. Therefore, altering the pH of the aqueous buffer is unlikely to significantly improve its solubility.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a structured approach to troubleshooting common solubility problems encountered with Ethylmetrienone.

Caption: Troubleshooting workflow for Ethylmetrienone precipitation.

| Issue | Potential Cause | Recommended Action |

| Precipitation upon dilution of stock solution | Antisolvent precipitation due to rapid change in solvent polarity. | Add the stock solution to the aqueous buffer dropwise while vigorously vortexing to ensure rapid and even dispersion.[3] Consider pre-warming the aqueous buffer to slightly increase solubility, but be mindful of the compound's stability at elevated temperatures.[8] |

| Cloudiness or visible particles in the final solution | The concentration of Ethylmetrienone exceeds its solubility limit in the final buffer composition. | The final concentration of the organic co-solvent may be too low. It is generally recommended to keep the final DMSO concentration below 1% for cell-based assays, although some cell lines can tolerate higher concentrations.[9] If precipitation persists, more advanced solubilization techniques are necessary. |

| Inconsistent experimental results | The compound may not be fully dissolved, leading to variability in the effective concentration. | Ensure the stock solution is completely clear before use. After preparing the working solution, visually inspect for any signs of precipitation. If possible, filter the final solution through a 0.22 µm filter to remove any undissolved particles.[3] |

| Compound appears to degrade over time in the aqueous buffer | Ethylmetrienone may be unstable in certain buffer conditions. | Prepare fresh working solutions daily and avoid long-term storage in aqueous buffers.[4] If stability is a concern, conduct a preliminary stability study by incubating the compound in the buffer for the duration of your experiment and analyzing for degradation products via HPLC.[10][11] |

Experimental Protocols

Here are detailed, step-by-step protocols for enhancing the solubility of Ethylmetrienone.

Protocol 1: Solubilization Using an Organic Co-solvent (DMSO)

This is the most common and initial method to try.

Caption: Workflow for solubilization using DMSO.

Step 1: Preparation of the Stock Solution

-

Weigh the desired amount of Ethylmetrienone powder.

-

Add 100% Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).

-

Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. The resulting solution should be clear and free of any visible particles.

Step 2: Preparation of the Working Solution

-

Prepare the desired aqueous buffer.

-

While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration of Ethylmetrienone.

-

It is crucial to maintain a low final concentration of DMSO, ideally below 1% (v/v), to minimize solvent effects in biological assays.[9] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Protocol 2: Solubilization Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[12][13][14]

Caption: Workflow for solubilization using cyclodextrins.

Step 1: Preparation of the Cyclodextrin Solution

-

Prepare a stock solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired aqueous buffer. A common starting concentration is 45% (w/v).[3]

Step 2: Complexation

-

Add the powdered Ethylmetrienone directly to the HP-β-CD solution.

-

Incubate the mixture at room temperature with constant agitation (e.g., on an orbital shaker) for 24-48 hours to facilitate the formation of the inclusion complex.

Step 3: Preparation of the Final Solution

-

After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

-

The concentration of the solubilized Ethylmetrienone in the filtrate should be determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

This stock solution can then be further diluted in the aqueous buffer as required for your experiment.

Protocol 3: Solubilization Using Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[15][16][17]

Step 1: Surfactant Selection and Preparation

-

Choose a biocompatible, non-ionic surfactant such as Tween® 80 or Pluronic® F-68.[6]

-

Prepare a stock solution of the surfactant in your aqueous buffer. A typical starting concentration is 1-5% (w/v).

Step 2: Solubilization

-

Prepare a high-concentration stock solution of Ethylmetrienone in an organic solvent like ethanol.

-

Add the ethanolic stock solution to the surfactant-containing buffer while stirring.

-

Gently heat the solution (e.g., to 40-50°C) while stirring to aid in micelle formation and drug encapsulation. Be cautious not to exceed the thermal stability limit of Ethylmetrienone.

-

Allow the solution to cool to room temperature. The final solution should be clear.

Table of Common Solubilizing Agents

| Agent Type | Example | Typical Starting Concentration | Mechanism of Action | Considerations |

| Co-solvents | DMSO, Ethanol | <5% (v/v) in final solution | Reduces the polarity of the aqueous solvent.[5][18] | Potential for cellular toxicity at higher concentrations.[9] |

| Cyclodextrins | HP-β-CD, β-CD | 1-10% (w/v) | Forms inclusion complexes with hydrophobic molecules.[12][13][19] | Can sometimes interact with cell membranes or other components of the assay. |

| Surfactants | Tween® 80, Pluronic® F-68 | 0.1-2% (w/v) | Forms micelles that encapsulate hydrophobic compounds.[15][20][21] | Can interfere with certain biological assays or protein binding. |

Safe Handling and Storage of Ethylmetrienone

As a potent synthetic steroid, proper handling and storage procedures are essential to ensure personnel safety and maintain the integrity of the compound.

-

Handling: Always handle Ethylmetrienone in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[22] Avoid inhalation of the powder and direct contact with skin and eyes.[23]

-

Storage of Powder: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[24] Long-term storage at -20°C is recommended.

-

Storage of Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO.[4] Store these solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Aqueous Solutions: It is not recommended to store Ethylmetrienone in aqueous solutions for extended periods due to potential instability and precipitation.[4] Always prepare fresh working solutions for each experiment.

References

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. CRC press.

- Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International journal of pharmaceutics, 329(1-2), 1–11.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277–351.

- Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147–163.

- Sigma-Aldrich. (n.d.).

- Krstonošić, V., Dokić, L., & Nikolić, I. (2009). Influence of surfactant and polymer on the properties of oil-in-water emulsions. Journal of the Serbian Chemical Society, 74(12), 1345-1355.

- Amjad, Z. (Ed.). (2019).

- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666.

- Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and interfacial phenomena. John Wiley & Sons.

- Kumar, S., & Kaur, A. (2011). Surfactant-based drug delivery systems for poorly soluble drugs. Journal of drug delivery, 2011.

- Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical research, 24(1), 1–16.

- PubChem. (n.d.). Ethylmetrienone.

- Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical reviews, 98(5), 2045–2076.

- Cayman Chemical. (n.d.).

- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023–1035.

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Libros Digitales-Pharmaceutical Press.

- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26.

- Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a threshold concentration for a cosolvent. Pharmaceutical development and technology, 7(3), 331-338.

- Cayman Chemical Company. (2022).

- University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.

- Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling.

- Enyedy, I. J., & Time, M. (2021). The influence of calculated physicochemical properties of compounds on their ADMET profiles. Bioorganic & medicinal chemistry letters, 35, 127825.

- LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2001). Solubility of buffers in aqueous–organic effluents for reversed-phase liquid chromatography. LCGC North America, 19(11), 1162-1171.

- Carpi, D., Fabbri, M., De Ieso, M. L., & Gribaldo, L. (2019). Investigating the dependency of in vitro benchmark concentrations on exposure time in transcriptomics experiments. Toxicology in Vitro, 58, 147-156.

- Denver International Airport. (n.d.).

- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of 4-(2,3-dimethylanilino)-2H-chromen-2-one in Aqueous Buffers.

- SwissADME. (n.d.). Physicochemical properties prediction.

- Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical development and technology, 9(3), 241-258.

- Al-Haydar, M. (2014). Effect of buffers on the ertapenem stability in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7, 1-10.

- Carl ROTH. (n.d.).

- Zaid, A. N., Al-Ramahi, R., Ghareeb, A., & Jaradat, N. (2021). Formulation, Physical Stability, and the Clinical Effectiveness of Extemporaneous Ivermectin Oral Solution. Journal of personalized medicine, 11(11), 1177.

- Hayyan, M., Hashim, M. A., Hayyan, A., Al-Saadi, M. A., AlNashef, I. M., Mirghani, M. E., & Saheed, O. K. (2016). The physicochemical properties of the deep eutectic solvents with triethanolamine as a major component. Journal of the Serbian Chemical Society, 81(10), 1159-1171.

- Ecreee. (2026, February 14). Ethyl Gas: Safe Handling and Essential Safety Tips.

- Alvarez, C., Garcia-Vazquez, F. A., Gadea, J., & Matas, C. (2019). In silico-designed vitrification protocols based on in vitro-produced bovine embryos' permeability at different cryoprotectants, temperatures, and lengths of in vitro culture. Reproduction, Fertility and Development, 31(1), 139-149.

- Ahmad, I., Pirzada, A. S., Khan, H., & Kuznetsov, A. E. (2022). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Journal of Molecular Structure, 1248, 131464.

- Falodun, A., Osuide, M. I., & Oladimeji, O. H. (2013). Experimental determination of the physicochemical properties of lumefantrine. Tropical Journal of Pharmaceutical Research, 12(5), 823-826.

Sources

- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental determination of the physicochemical properties of lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 6. ijmsdr.org [ijmsdr.org]

- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japer.in [japer.in]

- 9. Investigating the dependency of in vitro benchmark concentrations on exposure time in transcriptomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Formulation, Physical Stability, and the Clinical Effectiveness of Extemporaneous Ivermectin Oral Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. jocpr.com [jocpr.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. researchgate.net [researchgate.net]

- 20. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. students.umw.edu [students.umw.edu]

- 23. carlroth.com [carlroth.com]

- 24. riskmanagement.nd.edu [riskmanagement.nd.edu]

Validation & Comparative

Benchmarking Ethylmetrienone Purity: A Critical Intermediate Analysis for USP/EP Compliant Progestogen Synthesis

Executive Summary & Strategic Context

In the synthesis of third-generation progestogens (e.g., Levonorgestrel, Gestodene, Desogestrel), Ethylmetrienone (13-Ethyl-3-methoxygona-1,3,5(10)-trien-17-one) serves as the defining scaffold. While Ethylmetrienone itself is not the subject of a direct patient-facing USP or EP monograph, it acts as a Critical Material Attribute (CMA) under ICH Q11 guidelines.

The purity of this intermediate is the primary determinant of the impurity profile in the final Active Pharmaceutical Ingredient (API). Low-purity technical grades often carry structurally similar impurities (e.g., the 13-methyl analog or unreacted phenolic precursors) that co-elute during final API purification, leading to Out-of-Specification (OOS) results against USP <1086> and EP 5.10 (Control of Impurities) standards.

This guide objectively compares Grade A (High-Purity >99.5%) Ethylmetrienone against Grade B (Standard Technical ~98.0%) alternatives, demonstrating how upstream purity ensures downstream pharmacopoeial compliance.

Technical Comparison: The Data